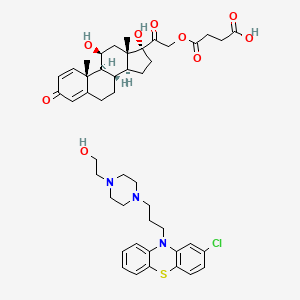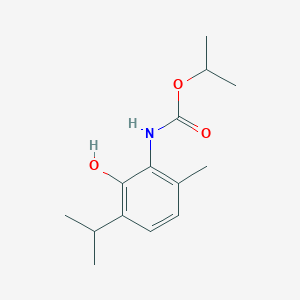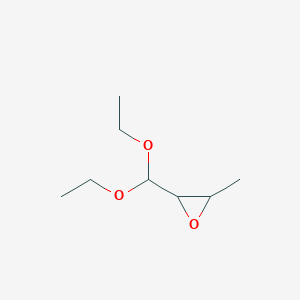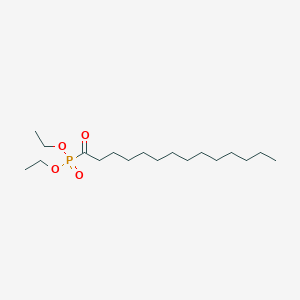
Diethyl tetradecanoylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl tetradecanoylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a tetradecanoyl chain. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to hydrolysis. Phosphonates have garnered significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetradecanoylphosphonate typically involves the reaction of diethyl phosphite with tetradecanoyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl tetradecanoylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl tetradecanoylphosphonate has a wide range of applications in scientific research:
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of diethyl tetradecanoylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal catalytic activity of the enzyme. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl malonate
Comparison
Diethyl tetradecanoylphosphonate is unique due to the presence of the long tetradecanoyl chain, which imparts distinct physicochemical properties compared to other phosphonates. This long chain enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications. In contrast, simpler phosphonates like diethyl phosphonate lack this long chain and therefore have different solubility and reactivity profiles.
Propriétés
Numéro CAS |
5413-26-3 |
|---|---|
Formule moléculaire |
C18H37O4P |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-diethoxyphosphoryltetradecan-1-one |
InChI |
InChI=1S/C18H37O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19)23(20,21-5-2)22-6-3/h4-17H2,1-3H3 |
Clé InChI |
LXDGWOOPZOZUKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


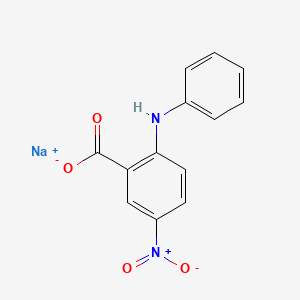
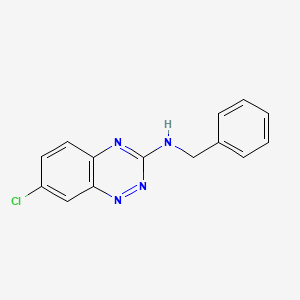
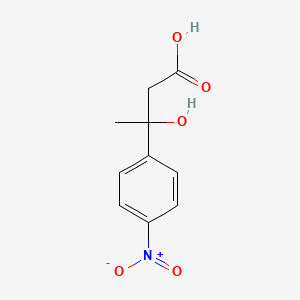
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

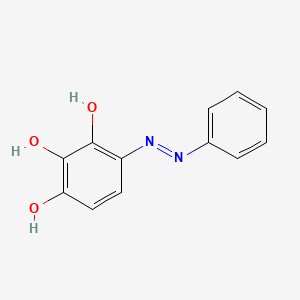
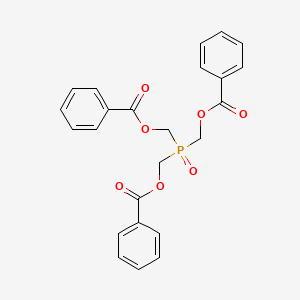
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)

![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
